2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine
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Overview
Description
2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine is a complex organic compound featuring a quinoxaline moiety. Quinoxaline derivatives are known for their broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in medicinal chemistry and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-nitroaniline with vicinal diols via transfer hydrogenative condensation . This reaction is catalyzed by iron complexes and proceeds under mild conditions, producing quinoxaline derivatives in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized quinoxaline derivatives.
Scientific Research Applications
2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to inhibit various enzymes and receptors, leading to its pharmacological effects. For instance, it may inhibit microbial growth by interfering with DNA synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine stands out due to its unique combination of the quinoxaline and isoquinoline moieties. This structural feature enhances its pharmacological profile and broadens its range of applications in medicinal chemistry and other scientific fields.
Properties
Molecular Formula |
C22H26N4O |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-(6-methoxy-1-quinoxalin-2-yl-1,2,3,4-tetrahydroisoquinolin-7-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C22H26N4O/c1-26(2)11-9-16-12-17-15(13-21(16)27-3)8-10-23-22(17)20-14-24-18-6-4-5-7-19(18)25-20/h4-7,12-14,22-23H,8-11H2,1-3H3 |
InChI Key |
FRNGHFYOEYUMRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=C(C=C2CCNC(C2=C1)C3=NC4=CC=CC=C4N=C3)OC |
Origin of Product |
United States |
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